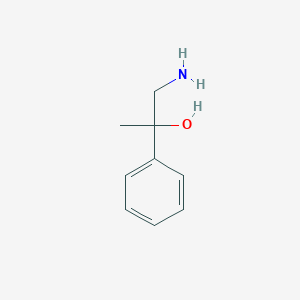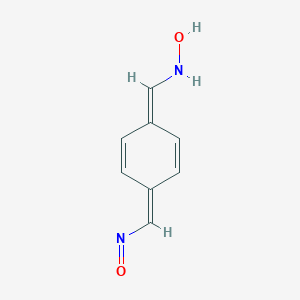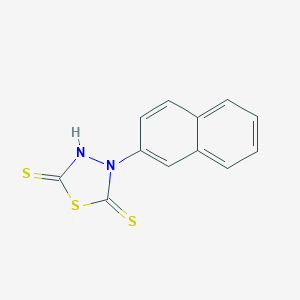
Bismuthiol III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuthiol III is a compound that has been widely studied in scientific research for its potential use in various applications. It is a bismuth-containing compound that has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In
Mécanisme D'action
The mechanism of action of Bismuthiol III is not fully understood, but it is thought to involve the inhibition of enzymes involved in bacterial and cancer cell growth. It has also been shown to activate the nuclear factor kappa B (NF-kB) pathway, which plays a role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Bismuthiol III has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage. It has also been shown to reduce the expression of pro-inflammatory cytokines, which play a role in inflammation. Additionally, Bismuthiol III has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bismuthiol III in lab experiments is its broad range of potential applications. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using Bismuthiol III in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on Bismuthiol III. One area of research could be the development of new synthesis methods to improve the purity and yield of the compound. Additionally, further studies could be done to better understand the mechanism of action of Bismuthiol III, which could lead to the development of new applications for the compound. Another area of research could be the development of new formulations of Bismuthiol III that improve its solubility, which could expand its potential applications. Finally, further studies could be done to explore the potential use of Bismuthiol III in combination with other compounds for enhanced antimicrobial, anti-inflammatory, and anticancer effects.
Méthodes De Synthèse
Bismuthiol III can be synthesized using a variety of methods, including the reaction of bismuth trichloride with 2-mercaptopyridine in the presence of a base such as sodium hydroxide. Other methods include the reaction of bismuth nitrate with thiourea or the reaction of bismuth oxide with thioacetic acid. The synthesis method used can affect the purity and yield of the final product.
Applications De Recherche Scientifique
Bismuthiol III has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, Bismuthiol III has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
15546-36-8 |
|---|---|
Nom du produit |
Bismuthiol III |
Formule moléculaire |
C12H8N2S3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,15) |
Clé InChI |
AOHTUMRTZVXQOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



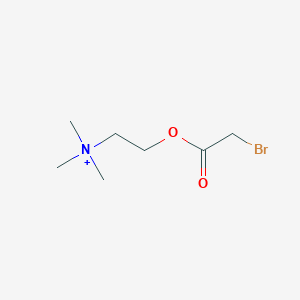



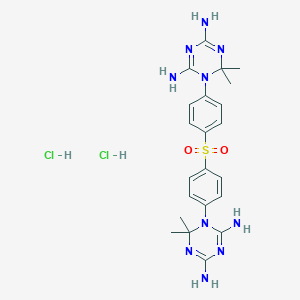
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
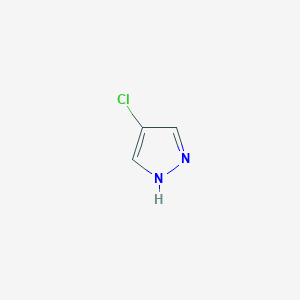
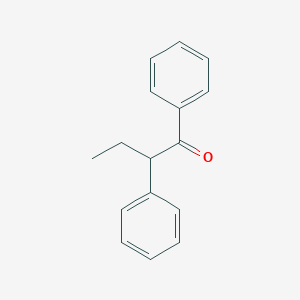
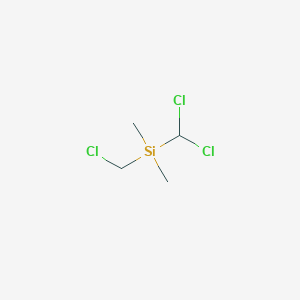
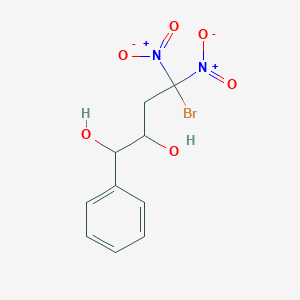
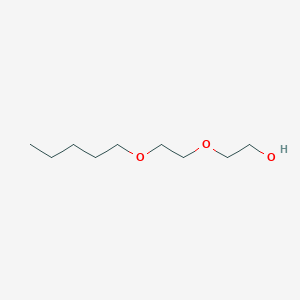
![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
